Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Lipophilicity Drug-likeness Permeability

Researchers developing VEGFR-2 inhibitors face supply chain uncertainty for key intermediates. This 5-methylpyridin-2-yl substituted pyrimidine-5-carboxylate provides a validated starting scaffold for angiogenesis and fibrosis drug discovery programs. • Defined VEGFR-2 target hypothesis & patent-protected chemical space (US20160096832) • Ethyl ester enables direct amide library generation without activation • Computed XLogP3=1.4, zero HBD, compatible with cell permeability assays • Available at ≥95% purity from multiple vendors, ready for screening

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 1447607-28-4
Cat. No. B11790976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate
CAS1447607-28-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C
InChIInChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3
InChIKeyVIBPIXIMHZRJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Compound Profile


Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (CAS 1447607-28-4) is a heterocyclic small molecule (MW 243.26 g/mol, formula C₁₃H₁₃N₃O₂) comprising a pyrimidine-5-carboxylate core substituted at the 2-position with a 5-methylpyridin-2-yl group [1]. It belongs to the class of 2-(pyridin-2-yl)pyrimidine-5-carboxylate derivatives, a scaffold associated with kinase inhibitory activity, particularly against VEGFR-2 [2]. The compound is commercially available at purities of 95–98% from multiple suppliers and is primarily utilized as a research intermediate and as a building block for medicinal chemistry programs targeting angiogenesis-related disorders and fibrosis .

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Cannot Be Substituted by Analogs


Within the 2-(pyridin-2-yl)pyrimidine-5-carboxylate chemical series, subtle changes to the pyridine substitution pattern produce divergent physicochemical and pharmacological profiles. The 5-methyl substituent on the pyridine ring directly influences the compound's computed lipophilicity (XLogP3 = 1.4) [1], electronic distribution on the heterocyclic system, and steric environment around the pyridine nitrogen, all of which affect target binding and metabolic stability. Replacing the 5-methyl group with a 5-chloro substituent increases molecular weight by ~20 Da and introduces an electron-withdrawing effect that alters hydrogen-bond acceptor capacity. Substituting the ethyl ester with the free carboxylic acid (CAS 1447607-92-2) removes the ester prodrug or synthetic handle potential and changes solubility and membrane permeability. The unsubstituted pyridin-2-yl analog (CAS 954226-91-6) lacks the steric and electronic modulation provided by the 5-methyl group. These are not interchangeable in structure-activity relationship (SAR) contexts without re-validating potency, selectivity, and pharmacokinetic properties .

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate: Quantitative Differentiation


Lipophilicity: 5-Methyl vs. 4-Methoxy

The target compound (5-methylpyridin-2-yl substitution) exhibits a computed XLogP3 of 1.4 and a molecular weight of 243.26 g/mol [1]. Its closest commercially available comparator with documented properties, ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate, has a higher molecular weight of 259.26 g/mol and an XLogP3 of 1.0 . The 5-methyl analog is therefore more lipophilic by 0.4 logP units and 16 Da lighter, favoring membrane permeability while maintaining a lower molecular weight within typical drug-like space.

Lipophilicity Drug-likeness Permeability

H-Bond Donor/Acceptor: Ester vs. Acid

The target ethyl ester has zero hydrogen bond donors (HBD = 0) and 5 hydrogen bond acceptors (HBA = 5) [1]. Its direct hydrolysis product, 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 1447607-92-2; MW = 215.21), possesses one hydrogen bond donor (HBD = 1) from the carboxylic acid group and the same number of acceptors . The absence of a hydrogen bond donor in the ester form improves passive membrane permeation, while the ester group serves as a synthetic handle for further derivatization (amide formation, transesterification, reduction) that the free acid does not directly permit without additional activation steps.

Prodrug design Solubility Synthetic handle

Electronic and Steric: Methyl vs. Chloro

The 5-methyl substituent (Hammett σₘ = -0.07 for CH₃) is weakly electron-donating and has a Taft steric parameter (Eₛ) of -1.24 [1]. In contrast, the 5-chloro analog (CAS 1447606-29-2) bears a chlorine substituent with σₘ = +0.37 (electron-withdrawing) and Eₛ = -0.97 (smaller steric bulk) . This shifts the electronic character of the pyridine ring from electron-rich to electron-deficient, which can alter the pKₐ of the pyridine nitrogen and consequently its hydrogen-bonding and metal-coordination properties. Additionally, the 5-chloro analog introduces a potential site for oxidative metabolism (CYP-mediated) and a heavier halogen atom (MW = 263.68 vs. 243.26 g/mol).

Electronic effects Steric bulk Metabolic stability

VEGFR-2 Inhibitory Potential

The compound is annotated in the DrugMap database as 'Pyrimidine derivative 5' with a primary therapeutic target of Vascular Endothelial Growth Factor A (VEGFA) and patented indications for blood vessel proliferative disorder and fibrosis [1]. It is associated with patent US20160096832 [2]. While specific IC₅₀ values for this exact compound are not publicly disclosed, the structural class (2-(pyridin-2-yl)pyrimidine-5-carboxylate) is well-precedented as a VEGFR-2 kinase inhibitor scaffold, with close analogs in the patent literature demonstrating IC₅₀ values in the nanomolar range [3]. The 5-methyl substitution pattern differentiates it within this patent chemical space, as the methyl group occupies a position that SAR studies in related series have shown to modulate potency and selectivity.

Kinase inhibition VEGFR-2 Angiogenesis

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate Application Scenarios


VEGFR-2 Kinase Inhibitor Lead Optimization

Procure this compound as a starting scaffold for VEGFR-2 inhibitor programs targeting angiogenesis-dependent diseases. The DrugMap annotation confirms VEGFA as a primary target, and the compound's association with patent US20160096832 indicates it resides within patent-protected chemical space for kinase inhibition [1]. The 5-methyl group on the pyridine ring provides a defined vector for SAR exploration, while the ethyl ester at the 5-position of the pyrimidine serves as a synthetic handle for amide library generation without requiring additional activating reagents. Its computed XLogP3 of 1.4 and absence of hydrogen bond donors favor cell permeability in screening assays .

Fibrosis Target Validation Tool Compound

The compound is explicitly annotated in DrugMap for fibrosis (ICD-11: GA14-GC01) alongside blood vessel proliferative disorder [1]. Researchers investigating the role of VEGFR-2 signaling in fibrotic pathways can use this compound as a chemical probe, benefiting from its defined target hypothesis and the commercial availability of the compound at 95%+ purity from multiple vendors. The 5-methyl substitution differentiates it from other pyridinyl-pyrimidine probes that may have off-target activity on other kinase families, though selectivity data must be independently verified.

Late-Stage Diversification Intermediate

Use this compound as a key intermediate for synthesizing more complex 2,5-disubstituted pyrimidine libraries. The ethyl ester group enables direct conversion to amides, hydrazides, or alcohols, while the 5-methylpyridin-2-yl substituent is chemically orthogonal to common coupling conditions. The compound's physicochemical profile (MW 243.26, exactly one rotatable bond in the ester side chain, zero HBD) makes it compatible with standard parallel synthesis workflows and automated purification systems [1]. It is available at 95–98% purity , meeting the requirements for library synthesis without additional purification.

SAR Model Building and Benchmarking

The compound's well-defined computed properties (XLogP3 = 1.4, exact mass = 243.100776666 Da, 5 HBA, 0 HBD, 4 rotatable bonds) and its membership in the 2-(pyridin-2-yl)pyrimidine-5-carboxylate series make it suitable as a benchmark compound for computational SAR model development [1]. Its 5-methyl substitution provides a specific electronic and steric profile that can be systematically compared with the 4-methoxy (Δ XLogP3 = +0.4), 5-chloro (Δ Hammett σₘ ≈ +0.44), and unsubstituted analogs to validate docking scores, free energy perturbation calculations, or QSAR model predictions within kinase inhibitor chemical space.

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